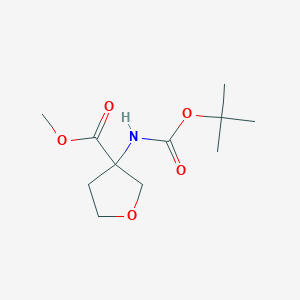

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXQNYKFGJHHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Amino-Tetrahydrofuran Carboxylic Acid Derivatives (Patent WO2008080891A2)

A prominent approach involves the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, which can be converted into the methyl ester with Boc protection.

-

- Reaction of a tetrahydrofuran derivative bearing a protected amino group with an activated carboxylic acid derivative (e.g., acid chloride or anhydride).

- Acylation is typically performed in solvents such as methylene chloride, chloroform, tetrahydrofuran, or ethyl acetate.

- The reaction temperature ranges from -20°C to 160°C, with preferred conditions between -10°C and 160°C.

- Bases (organic or inorganic) are used to facilitate acylation.

-

- The process allows preparation of the compound with high optical purity at the 3-position stereocenter.

- Both R- and S-configurations can be accessed depending on the chiral starting materials.

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Acylation | Activated carboxylic acid derivative + amine | CH2Cl2, THF, EtOAc, etc. | -20°C to 160°C | Use of base to scavenge HCl |

| Protection cleavage | Optional deprotection of amino group | Various | Ambient or elevated | To obtain free amine if needed |

This method is versatile and can be adapted for scale-up and different substituted derivatives.

Boc Protection via Di-tert-butyl Dicarbonate (Boc2O) of Amino Alcohol Intermediates (Related Piperidine Example)

Although specific to 3-Boc amino piperidines, this method is relevant for Boc protection in similar amino alcohol systems:

-

- Starting from an amino acid derivative, perform chiral resolution if needed.

- Convert the amino acid to an amide intermediate.

- Perform Hoffmann degradation to obtain the amino alcohol.

- Protect the amino group by treating with di-tert-butyl dicarbonate in methanol at 0-5°C.

- Final deprotection steps if necessary.

| Step | Reagents/Conditions | Temperature | Yield Range |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, sodium carbonate, MeOH | 0-5°C, then RT | High yields |

| Hydrogenation | Pd/C catalyst, methanol, hydrogen atmosphere | 35-40°C, 0.3-0.4 MPa H2 | Efficient conversion |

This method highlights the mild conditions for Boc protection of amino groups on cyclic systems.

Synthesis via Cyclization of N-Boc Protected Amino Acid Derivatives (Oxazolidine Intermediate Approach)

A detailed synthetic route from chiral L-serine to Boc-protected tetrahydrofuran derivatives involves:

-

- Methyl Esterification of L-Serine: Using methanol and thionyl chloride under reflux to form methyl 2-amino-3-hydroxypropanoate.

- Boc Protection: Amino group protected with di-tert-butyl dicarbonate at 0°C in dichloromethane with triethylamine.

- Cyclization: Reflux with 2,2-dimethoxypropane (DMP) and p-toluenesulfonic acid in benzene to form oxazolidine ring.

- Ester Hydrolysis and Alcohol Formation: Reduction with LiCl and NaBH4 in ethanol/THF to yield hydroxymethyl oxazolidine.

- Swern Oxidation: Oxidation of alcohol to aldehyde using trifluoroacetic anhydride (TFAA), triethylamine, and DMSO at -78°C.

-

- Retention of stereochemistry confirmed by optical rotation.

- Use of mild reagents and conditions.

- High yields at each step (typically 75-88%).

| Step | Reagents/Conditions | Yield (%) | Key Characterization |

|---|---|---|---|

| Methyl Esterification | MeOH, SOCl2, reflux 3 hr | 80 | LC-MS m/z 119.09, MP 162-166°C |

| Boc Protection | Boc2O, TEA, CH2Cl2, 0°C | 75 | LC-MS m/z 219.11, Optical rotation |

| Cyclization to Oxazolidine | DMP, PTSA, benzene, reflux 30 min | 62 | LC-MS m/z 259.14, IR, NMR spectra |

| Ester Hydrolysis to Alcohol | LiCl, NaBH4, EtOH/THF, 0°C to RT | 88 | LC-MS m/z 231.12, IR OH stretch |

| Swern Oxidation to Aldehyde | TFAA, DMSO, TEA, CH2Cl2, -78°C | 84 | LC-MS m/z 229.17, NMR, IR aldehyde |

This approach is particularly useful for accessing N-Boc protected tetrahydrofuran derivatives with high stereochemical fidelity.

Alternative Approach via Safe Wittig-Type Homologation from α-Amino Acids

A recent method for synthesizing N-Boc-β3-amino acid methyl esters (structurally related to the target compound) involves:

-

- Starting from enantiopure α-amino acids.

- Wittig-type olefination using methoxyphosphonium ylides generated in situ.

- Reduction with diisobutylaluminium hydride (DIBAL-H).

- Acid-promoted enol-keto isomerization.

- Oxidative cleavage and methylation to afford the methyl ester.

- Avoids hazardous reagents like diazomethane and cyanide.

| Entry | Base | Solvent | Temp. | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 9 | K2CO3 | i-PrOH | RT | 5 | 75 |

| 11 | K2CO3 | i-PrOH | RT | 15 | 72 (20 g scale) |

- Subsequent Steps:

- Acid-promoted isomerization with p-toluenesulfonic acid (TsOH) in acetone at 0°C gave 75% yield.

- Oxidation with sodium periodate to carboxylic acid.

- Methylation with methyl iodide and K2CO3 in refluxing acetone to afford methyl ester.

This method is scalable, safe, and efficient, suitable for producing chiral N-Boc β3-amino acid methyl esters, which are closely related to the tetrahydrofuran carboxylate structure.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amino-tetrahydrofuran carboxylic acid derivatives (Patent WO2008080891) | Substituted tetrahydrofuran amines | Acid chloride/anhydride, organic solvents, bases | High optical purity, versatile | Requires chiral intermediates |

| Boc Protection of amino alcohols (Piperidine example) | Amino acid derivatives | Di-tert-butyl dicarbonate, Na2CO3, MeOH | Mild conditions, high yields | Multi-step, specific to cyclic amines |

| Cyclization via N-Boc L-serine derivatives (Oxazolidine intermediate) | L-serine | Thionyl chloride, Boc2O, DMP, PTSA, Swern oxidation | Retains stereochemistry, well-characterized | Multi-step, requires careful control |

| Wittig-type homologation from α-amino acids | α-Amino acids | Phosphonium salt, K2CO3, i-PrOH, DIBAL-H, TsOH | Safe, scalable, avoids hazardous reagents | Slightly longer synthesis, optimization needed |

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic or catalytic conditions:

-

Magic Blue (MB⁺)/Et₃SiH System :

Boc removal occurs via C–O bond cleavage in tetrahydrofuran derivatives using tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue) and triethylsilane. This method achieves >90% yield under mild conditions (0°C to rt, 1–2 h) . -

TFA-Mediated Cleavage :

Trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively removes the Boc group at rt (30 min) .

Key Data Table :

| Condition | Reaction Time | Yield (%) | Source |

|---|---|---|---|

| Magic Blue/Et₃SiH, DCM | 2 h | 92 | |

| TFA (20% in DCM) | 0.5 h | 99 |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:

-

NaOH/THF/H₂O :

Hydrolysis at 50°C for 16 h converts the ester to 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid in 97% yield . -

LiOH/MeOH :

Lithium hydroxide in methanol at rt (4 h) achieves similar efficiency (95% yield) .

Application : The carboxylic acid is further activated for amide coupling using reagents like HBTU or DCC .

Acylation and Alkylation

The Boc-protected amine participates in nucleophilic reactions:

-

Carbamoyl Chloride Formation :

Reacts with triphosgene (−78°C, DCM) to form active carbamoyl chlorides, enabling urea synthesis with amines (65–73% yield) . -

Alkylation with Benzyl Bromide :

Using n-BuLi (−78°C) and BnBr, C(5)-alkylation occurs, yielding N(3),C(5)-dialkylated products (up to 73% yield) .

Mechanistic Insight : Deprotonation at the α-position of the tetrahydrofuran ring facilitates electrophilic attack .

Reduction of Ester to Alcohol

Lithium borohydride (LiBH₄) reduces the ester to a primary alcohol:

-

LiBH₄/THF :

At 0°C, the reduction proceeds quantitatively (2 h), yielding 3-(Boc-amino)tetrahydrofuran-3-methanol .

Ring-Opening Reactions

Controlled ring-opening of the tetrahydrofuran scaffold is achieved via:

-

Acid-Catalyzed Hydrolysis :

HCl in dioxane (reflux, 6 h) generates γ-amino alcohols (85% yield) . -

Enzymatic Resolution :

Lipases (e.g., CAL-B) selectively hydrolyze the ester in enantiomerically enriched mixtures (ee >95%) .

Stability and Handling

Scientific Research Applications

Pharmaceutical Applications

Antithrombotic Activity

One of the notable applications of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is in the development of pharmaceutical compounds with antithrombotic properties. Research has demonstrated that derivatives of this compound can inhibit Factor Xa and related serine proteases, making them potential candidates for treating thrombotic disorders. The synthesis of these derivatives has been optimized to achieve high optical purity, which is crucial for their pharmacological efficacy .

Synthesis of Antidepressants

The compound serves as a key intermediate in the synthesis of various antidepressant molecules. Recent developments highlight its role in metal-catalyzed reactions that facilitate the formation of complex structures associated with antidepressant activity. This application underscores the versatility of this compound in drug discovery and development .

Organic Synthesis

Protective Group Chemistry

this compound features prominently in protective group strategies in organic synthesis. The Boc (tert-butyloxycarbonyl) group is widely used to protect amines during multi-step syntheses, allowing for selective reactions without interfering with other functional groups. This protective strategy enhances the efficiency and yield of complex organic syntheses .

Synthesis of Amino Acids and Derivatives

The compound can be utilized to synthesize various amino acids and their derivatives through reactions involving Boc-protected amines. The ability to selectively deprotect the Boc group under mild conditions allows for further functionalization, expanding the range of possible derivatives that can be synthesized .

Mechanism of Action

The mechanism of action of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in various chemical reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences in Functional Groups and Reactivity

Amino Protection: The Boc group in this compound provides temporary protection for the amine, enabling selective deprotection under acidic conditions . In contrast, Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate lacks protection, limiting its utility in multi-step syntheses . The benzyloxycarbonyl (Cbz) group in the 4-bromophenyl analog offers orthogonal protection but requires hydrogenolysis for removal, complicating its use in hydrogenation-sensitive systems .

Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., Methyl tetrahydrofuran-3-carboxylate) are hydrolyzed to carboxylic acids under basic conditions, whereas the pre-formed carboxylic acid analog (C₁₀H₁₇NO₅) is directly reactive in peptide couplings .

Steric and Electronic Effects :

- Bulky substituents like the 4-bromophenyl group in the racemic C₂₄H₂₇BrN₂O₅ compound reduce ring flexibility, favoring trans-diastereoselectivity during cyclization .

- The hydroxymethyl and purine moieties in Compound 6 enhance its interaction with viral RdRp, as demonstrated by molecular dynamics simulations .

Biological Activity

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves the use of Boc (tert-butyloxycarbonyl) protection for the amino group, which enhances the compound's stability and solubility. The process typically includes the reaction of tetrahydrofuran derivatives with carboxylic acids under controlled conditions to achieve high optical purity and yield .

Antimicrobial Properties

Research indicates that derivatives of tetrahydrofuran compounds exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effective inhibition at specific concentrations.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Methyl 3-(Boc-amino)... | Staphylococcus aureus | 250 |

| Pseudomonas aeruginosa | 125 | |

| Bacillus subtilis | 500 |

These findings suggest that structural modifications can enhance the antimicrobial efficacy of related compounds .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. The MTT assay results indicate varying degrees of cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | 210 |

| MCF-7 | >100 |

| PC-3 | 150 |

These results highlight the compound's selective cytotoxic effects, particularly against liver cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets. Molecular docking studies have revealed potential binding interactions with enzymes involved in cancer progression and bacterial resistance mechanisms. For example, the compound may inhibit aromatase and glycosyltransferase activities, which are crucial in hormone-dependent cancers .

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant anticancer activity in xenograft models. The compound was shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

- Antimicrobial Efficacy : In a comparative study, derivatives including this compound were evaluated for their antimicrobial properties against resistant strains. The results indicated that modifications in the Boc group significantly enhanced activity against Gram-positive bacteria .

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions with Boc (tert-butoxycarbonyl) protection of the amino group. A representative approach includes:

Core Structure Formation : Cyclization of a precursor (e.g., a substituted tetrahydrofuran) using acid- or base-catalyzed conditions.

Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or THF, often with a catalyst like DMAP .

Esterification : Methyl ester formation via reaction with methanol under acidic or coupling conditions (e.g., EDC/NHS) .

Critical Considerations :

- Avoid hydrolysis of the Boc group by maintaining neutral to slightly basic pH during workup.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify characteristic peaks:

- Boc group : tert-butyl protons at ~1.4 ppm (singlet) and carbonyl carbon at ~155 ppm.

- Tetrahydrofuran ring : Protons at 3.5–4.0 ppm (multiplet) and carboxylate carbonyl at ~170 ppm .

- IR Spectroscopy : Confirm Boc (C=O stretch at ~1680–1720 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) functionalities .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₉NO₅: calculated 260.12) .

Advanced Research Questions

Q. How can diastereomeric impurities be resolved during synthesis?

- Methodological Answer : Diastereomers may arise from the tetrahydrofuran ring’s stereochemistry. Strategies include:

- Chiral Chromatography : Use HPLC/GC with chiral columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .

- Crystallization : Leverage solubility differences in solvents like ethyl acetate/hexane mixtures .

- Stereochemical Analysis : Assign configurations via NOESY NMR or X-ray crystallography of intermediates .

Q. What are the stability limitations of the Boc group under varying reaction conditions?

- Methodological Answer : The Boc group is acid-labile but stable to bases and nucleophiles. Key stability

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH < 2 (e.g., TFA/DCM) | Rapid deprotection (<1 hour) | |

| Elevated temperatures (>80°C) | Partial decomposition (monitor via TLC) | |

| Recommendations : |

- Avoid prolonged exposure to protic solvents (e.g., MeOH) at high temperatures.

- Use scavengers (e.g., triethylsilane) during acidic workups to prevent carbocation formation .

Q. How can the compound’s conformational rigidity impact its utility in peptide mimetics?

- Methodological Answer : The tetrahydrofuran ring imposes restricted rotation, stabilizing specific secondary structures. Experimental approaches:

- Circular Dichroism (CD) : Compare spectra with flexible analogs to assess conformational bias.

- Molecular Dynamics (MD) Simulations : Model backbone dihedral angles (e.g., φ/ψ) to predict helical or β-sheet propensity .

Case Study : Analogous tetrahydrofuran amino acids showed enhanced protease resistance compared to linear peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.